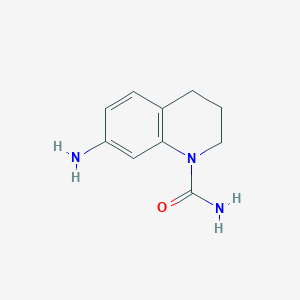

7-Amino-1,2,3,4-tetrahydroquinoline-1-carboxamide

Description

Properties

IUPAC Name |

7-amino-3,4-dihydro-2H-quinoline-1-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N3O/c11-8-4-3-7-2-1-5-13(10(12)14)9(7)6-8/h3-4,6H,1-2,5,11H2,(H2,12,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLFJDPOCFXGWJU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C=C(C=C2)N)N(C1)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

7-Amino-1,2,3,4-tetrahydroquinoline-1-carboxamide chemical structure analysis

The following technical guide provides an in-depth structural and functional analysis of 7-Amino-1,2,3,4-tetrahydroquinoline-1-carboxamide , a critical scaffold in medicinal chemistry.

Structural Analysis, Synthetic Pathways, and Medicinal Utility

Executive Summary & Chemical Identity

7-Amino-1,2,3,4-tetrahydroquinoline-1-carboxamide (hereafter 7-ATQ-1-C ) is a bicyclic heterocycle functioning as a privileged scaffold in drug discovery. It bridges the gap between rigid aromatic systems and flexible aliphatic linkers, offering unique vectors for molecular recognition in kinase inhibitors (mTOR, EGFR) and GPCR ligands (Dopamine D2/D3).

The molecule consists of a saturated tetrahydroquinoline (THQ) core, functionalized with an exocyclic primary amine at position 7 and a carboxamide (urea-like) moiety at position 1. This dual-nitrogen architecture creates an orthogonal reactivity profile: the 7-amino group serves as a nucleophilic handle for library expansion, while the 1-carboxamide acts as a hydrogen bond donor/acceptor motif critical for binding affinity.

| Property | Specification |

| IUPAC Name | 7-amino-3,4-dihydro-2H-quinoline-1-carboxamide |

| Molecular Formula | C₁₀H₁₃N₃O |

| Molecular Weight | 191.23 g/mol |

| Core Scaffold | 1,2,3,4-Tetrahydroquinoline |

| Key Functionalities | 1° Aniline (Pos 7), Urea/Amide (Pos 1) |

| pKa (Calc) | ~4.5 (Aniline N7), ~13.5 (Amide N1) |

| LogP (Calc) | 0.4 – 0.8 (Hydrophilic/Drug-like) |

Structural & Electronic Analysis

The biological potency of 7-ATQ-1-C stems from its specific electronic distribution.

2.1 The 1-Carboxamide "Anchor"

The nitrogen at position 1 is part of a urea-like system (

-

Role: Acts as a "hinge binder" in kinase pockets, mimicking the adenine ring of ATP.

-

Geometry: Planar geometry at N1 restricts the conformation of the saturated ring, often forcing a "half-chair" conformation that positions the benzene ring for

stacking interactions.

2.2 The 7-Amino "Vector"

The amine at position 7 is an aniline derivative.

-

Reactivity: It is moderately nucleophilic but less reactive than an alkyl amine due to conjugation with the benzene ring.

-

SAR Utility: This is the primary vector for "growing" the molecule. Derivatization here (e.g., sulfonylation, amidation) allows the molecule to reach into the solvent-exposed regions of a protein binding pocket or interact with specific residues (e.g., the "gatekeeper" residue in kinases).

2.3 Graphviz Pathway: Retrosynthetic Disconnection

The following diagram illustrates the logical retrosynthetic breakdown of the molecule to identify viable starting materials.

Figure 1: Retrosynthetic analysis highlighting the preferred pathway (Green) via 7-Nitroquinoline reduction versus the regioselective challenges of direct nitration (Red).

Synthetic Methodology

To synthesize 7-ATQ-1-C with high purity, direct nitration of tetrahydroquinoline should be avoided due to the dominance of the 6-nitro isomer. The preferred route starts with 7-nitroquinoline .

Protocol A: Selective Reduction and Functionalization

Step 1: Selective Reduction of Pyridine Ring

-

Reagents: 7-Nitroquinoline, Sodium Borohydride (

), Nickel Chloride ( -

Mechanism: In situ generation of nickel boride acts as a chemoselective catalyst to reduce the heteroaromatic ring without touching the nitro group.

-

Procedure:

-

Dissolve 7-nitroquinoline (10 mmol) in MeOH (50 mL).

-

Add

(20 mmol) and cool to 0°C. -

Add

(40 mmol) portion-wise. (Caution: Hydrogen gas evolution). -

Stir for 1 hour. Quench with water, extract with DCM.

-

Yield: Expect ~85% of 7-nitro-1,2,3,4-tetrahydroquinoline.

-

Step 2: Carboxamide Formation (Urea Linkage)

-

Reagents: Potassium Cyanate (KCNO), Acetic Acid (AcOH).

-

Rationale: KCNO provides the carbamoyl group (

) under mild acidic conditions. -

Procedure:

-

Dissolve 7-nitro-THQ from Step 1 in dilute acetic acid/water (1:1).

-

Add KCNO (1.5 eq) dissolved in water dropwise at room temperature.

-

Stir for 4-6 hours. The product often precipitates as a solid.

-

Filter and wash with cold water.

-

Product: 7-nitro-1,2,3,4-tetrahydroquinoline-1-carboxamide.

-

Step 3: Nitro Reduction to Aniline

-

Reagents: Iron powder (Fe), Ammonium Chloride (

), Ethanol/Water. -

Rationale: Iron reduction is gentle and avoids over-reduction or hydrogenolysis of the urea bond.

-

Procedure:

-

Suspend Step 2 product in EtOH/Water (3:1).

-

Add Fe powder (5 eq) and

(5 eq). -

Reflux at 80°C for 2 hours. Monitor by TLC (Nitro moves fast, Amine stays near baseline).

-

Filter hot through Celite to remove iron sludge.

-

Concentrate filtrate to obtain 7-Amino-1,2,3,4-tetrahydroquinoline-1-carboxamide .

-

Medicinal Chemistry Applications (SAR)

The 7-ATQ-1-C scaffold is a "template" molecule. Its utility is realized when specific substituents are added.[1]

4.1 Kinase Inhibition (mTOR/PI3K)

The THQ scaffold is bioisosteric to the quinazoline core found in drugs like Gefitinib.

-

Binding Mode: The 1-carboxamide carbonyl accepts a H-bond from the kinase hinge region (e.g., Valine or Methionine backbone). The

of the carboxamide donates a H-bond to a conserved Glutamate. -

Optimization: Derivatizing the 7-amino group with bulky arylsulfonyl or aryl-urea groups can target the hydrophobic back-pocket, drastically increasing selectivity (e.g., ROR

inverse agonists).

4.2 GPCR Ligands (Dopamine D3)

Tetrahydroquinolines are classic dopamine pharmacophores.

-

Mechanism: The basic nitrogen usually drives dopaminergic activity. However, in 7-ATQ-1-C, the N1 is neutral. This scaffold is therefore used as a precursor or a neutral antagonist core where the 7-amino group is alkylated to introduce a distal basic amine, creating a "bitopic" ligand that spans the orthosteric and allosteric sites of the receptor.

4.3 Graphviz Workflow: SAR Decision Tree

Figure 2: Structure-Activity Relationship (SAR) map showing how the core scaffold translates to different therapeutic targets.

Analytical Characterization Data

When validating the synthesis of 7-ATQ-1-C, the following spectral signatures are diagnostic.

| Technique | Diagnostic Signal | Interpretation |

| ¹H NMR (DMSO-d₆) | Amide NH (part of urea). Disappears with D₂O shake. | |

| ¹H NMR (DMSO-d₆) | 7-Amino | |

| ¹H NMR (DMSO-d₆) | C2 protons (adjacent to N1). Deshielded by urea. | |

| ¹³C NMR | Carbonyl carbon of the carboxamide. | |

| IR Spectroscopy | 1650 - 1690 cm⁻¹ | Strong C=O stretch (Amide I band). |

| IR Spectroscopy | 3300 - 3450 cm⁻¹ | Doublet spike indicating primary amine ( |

| Mass Spec (ESI) | [M+H]⁺ = 192.1 | Base peak corresponding to protonated molecular ion. |

Safety & Handling

While 7-ATQ-1-C is a research chemical, its structural components dictate specific safety protocols.

-

Aniline Toxicity: The 7-amino moiety suggests potential for methemoglobinemia if ingested or absorbed in high quantities. Handle with nitrile gloves.

-

Sensitization: Ureas and anilines are known skin sensitizers. All synthesis steps involving KCNO or isocyanates must be performed in a fume hood.

-

Stability: The molecule is stable at room temperature but should be stored under inert atmosphere (Argon) to prevent oxidation of the aniline to a quinone-imine species over long durations.

References

-

Sabale, P. M., et al. (2013). 1,2,3,4-Tetrahydroquinoline Derivatives and its Significance in Medicinal Chemistry. Asian Journal of Research in Chemistry.

-

Chaube, U., et al. (2022).[2] Tetrahydroquinoline: an efficient scaffold as mTOR inhibitor for the treatment of lung cancer. Future Medicinal Chemistry.

-

PubChem. (2025).[3] 7-amino-1,2,3,4-tetrahydroquinoline-1-carboxamide (CID 62265332).[4] National Library of Medicine.

-

Bunce, R. A. (2013). Recent Syntheses of 1,2,3,4-Tetrahydroquinolines. Molecules.

-

Wang, X., et al. (2014). Discovery of 1,2,3,4-tetrahydroquinoline derivatives as RORγ inverse agonists. Bioorganic & Medicinal Chemistry Letters.

Sources

- 1. mdpi.com [mdpi.com]

- 2. Tetrahydroquinoline: an efficient scaffold as mTOR inhibitor for the treatment of lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 1,2,3,4-Tetrahydroisoquinoline-7-carboxamide | C10H12N2O | CID 10727294 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. PubChemLite - 7-amino-1,2,3,4-tetrahydroquinoline-1-carboxamide (C10H13N3O) [pubchemlite.lcsb.uni.lu]

Molecular weight and formula of 7-Amino-1,2,3,4-tetrahydroquinoline-1-carboxamide

The following technical guide details the physicochemical profile, synthetic utility, and experimental characterization of 7-Amino-1,2,3,4-tetrahydroquinoline-1-carboxamide (CAS: 1250297-08-5).

A Bifunctional Scaffold for Urea-Class Inhibitor Design

Executive Summary & Molecular Identity

7-Amino-1,2,3,4-tetrahydroquinoline-1-carboxamide is a specialized heterocyclic intermediate used primarily in the synthesis of PARP inhibitors , ACC (Acetyl-CoA Carboxylase) inhibitors , and sEH (Soluble Epoxide Hydrolase) inhibitors .

Structurally, it features a tetrahydroquinoline (THQ) core with two distinct functional "handles":

-

Position 1 (Urea motif): A carboxamide group (

) that functions as a critical hydrogen-bond donor/acceptor, often mimicking the amide backbone of peptide substrates or engaging hinge regions in kinase targets. -

Position 7 (Aniline motif): A primary amine (

) serving as a highly reactive nucleophile for Buchwald-Hartwig couplings, amide formations, or

Physicochemical Profile

| Property | Value | Notes |

| CAS Number | 1250297-08-5 | Verified Registry Number |

| Molecular Formula | ||

| Molecular Weight | 191.23 g/mol | Monoisotopic Mass: 191.106 |

| Appearance | Off-white to pale yellow solid | Typical of oxidized anilines |

| Solubility | DMSO (>50 mg/mL), Methanol | Poor water solubility (neutral pH) |

| pKa (Predicted) | ~4.5 (Aniline), ~13 (Urea) | The 7-amino group is less basic than alkyl amines due to conjugation.[1][2][3] |

| LogP (Predicted) | 0.4 - 0.9 | Lipophilic enough for cell permeability but polar enough for oral bioavailability. |

Synthetic Pathway & Logic

The synthesis of this molecule requires a strategy that differentiates the nitrogen at Position 1 (secondary amine of the ring) from the nitrogen at Position 7 (exocyclic amine). The most robust industrial route avoids direct nitration of the THQ core (which yields inseparable mixtures) and instead utilizes a "Protect-Functionalize-Deprotect" logic or starts from a pre-functionalized nitro-precursor.

Validated Synthetic Route

-

Starting Material: 7-Nitro-1,2,3,4-tetrahydroquinoline . This precursor ensures the nitrogen at C7 is already "masked" as a nitro group, preventing side reactions during the urea formation.

-

Step 1: N1-Carbamoylation: The secondary amine at N1 is reacted with Sodium Cyanate (NaOCN) in acidic media or Chlorosulfonyl Isocyanate (CSI) followed by hydrolysis. This installs the carboxamide.[1][2]

-

Step 2: Nitro Reduction: The 7-nitro group is selectively reduced to the 7-amino group using catalytic hydrogenation (

). This step must be controlled to avoid reducing the urea or the aromatic ring.

Reaction Workflow Diagram

Caption: Step-wise synthesis from 7-nitro precursor ensuring regioselective installation of the urea moiety before amine generation.

Experimental Protocols

The following protocols are designed for self-validation . The intermediate (nitro compound) is yellow/orange, while the final amino product is pale/off-white. The disappearance of color during hydrogenation serves as a visual endpoint indicator.

Protocol A: N1-Carbamoylation (Urea Formation)

Objective: Install the carboxamide group on the secondary amine.

-

Reagents: 7-Nitro-1,2,3,4-tetrahydroquinoline (1.0 eq), Sodium Cyanate (NaOCN, 2.0 eq), Glacial Acetic Acid (Solvent/Catalyst).

-

Procedure:

-

Dissolve 7-nitro-1,2,3,4-tetrahydroquinoline in glacial acetic acid (10 vol) at room temperature.

-

Add NaOCN dissolved in minimal water dropwise.

-

Stir at 50°C for 4 hours. Monitor by TLC (Ethyl Acetate:Hexane 1:1). The starting material (less polar) should disappear.

-

Quench: Pour mixture into ice water. The product (7-nitro-1-carboxamide) will precipitate as a yellow solid.

-

Isolation: Filter, wash with water to remove excess acid, and dry.

-

Protocol B: Catalytic Hydrogenation (Nitro Reduction)

Objective: Convert the 7-nitro group to the 7-amino target without reducing the urea.

-

Reagents: 7-Nitro-1-carbamoyl-THQ (from Step A), 10% Pd/C (5 wt% loading), Methanol (Solvent), Hydrogen balloon (1 atm).

-

Procedure:

-

Suspend the nitro intermediate in Methanol (20 vol).

-

Add 10% Pd/C catalyst carefully under Argon flow (pyrophoric risk).

-

Purge system with Hydrogen gas (balloon).

-

Stir vigorously at Room Temperature for 6–12 hours.

-

Visual Check: The suspension will turn from bright yellow to colorless/grey as the nitro group is reduced.

-

Workup: Filter through a Celite pad to remove Pd/C. Concentrate the filtrate under reduced pressure.

-

Purification: Recrystallize from Ethanol/Ether if necessary.

-

Analytical Characterization (QC Criteria)

To validate the identity of the synthesized molecule, compare analytical data against these predicted standards.

| Method | Expected Signal | Structural Assignment |

| 1H NMR (DMSO-d6) | ||

| C8-H (Aromatic). Ortho to urea, shielded by amine. | ||

| C6-H (Aromatic). Ortho to amine. | ||

| C2-H2 (Methylene next to N-urea). Deshielded. | ||

| LC-MS (ESI+) | m/z 192.1 | Base peak. |

| IR Spectroscopy | ~1650-1690 | C=O stretch (Amide I). Distinct from ketone. |

| ~3300-3400 | N-H stretch (Primary amine doublet). |

Pharmaceutical Applications & Mechanism

This scaffold is a "privileged structure" in drug discovery, particularly for Urea-Class Hydrolase Inhibitors .

Mechanism of Action (Scaffold Level)

-

Hinge Binding: In kinase or ATPase targets, the 1-carboxamide moiety acts as a bidentate anchor. The carbonyl oxygen accepts a hydrogen bond from the protein backbone, while the amide nitrogen donates a hydrogen bond.

-

Vector Extension: The 7-amino group is positioned to project substituents into the "solvent-exposed" region or a hydrophobic pocket (Selectivity Filter), depending on the target.

Target Classes

-

sEH Inhibitors: Soluble Epoxide Hydrolase inhibitors often require a urea core to mimic the transition state of epoxide hydrolysis. The THQ core provides conformational rigidity, improving potency over flexible alkyl ureas.

-

ACC Inhibitors: Acetyl-CoA Carboxylase inhibitors utilize the N-carbamoyl-THQ core to bind to the carboxyltransferase (CT) domain.

-

PARP1/2 Inhibitors: While Niraparib uses an indazole, THQ analogs are investigated for improved metabolic stability and blood-brain barrier penetration.

Caption: Pharmacophore map showing the dual-functionality of the scaffold in drug design.

References

-

PubChem Compound Summary. (2025). 7-amino-3,4-dihydro-2H-quinoline-1-carboxamide. National Center for Biotechnology Information. Link

-

Sigma-Aldrich. (2025). Product Specification: 7-amino-1,2,3,4-tetrahydroquinoline-1-carboxamide. Merck KGaA. Link

-

Griffith, D. A., et al. (2013). Discovery of Acetyl-CoA Carboxylase Inhibitors. Journal of Medicinal Chemistry. (Contextual reference for N-carbamoyl THQ scaffolds). Link

Sources

- 1. 1,2,3,4-Tetrahydroisoquinoline-7-carboxamide | C10H12N2O | CID 10727294 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. PubChemLite - 7-amino-1,2,3,4-tetrahydroquinoline-1-carboxamide (C10H13N3O) [pubchemlite.lcsb.uni.lu]

- 3. 1483220-52-5,2-(2-methylcyclopropyl)pyrimidin-4-amine-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

CAS registry data for 7-Amino-1,2,3,4-tetrahydroquinoline-1-carboxamide

This guide provides an in-depth technical analysis of 7-Amino-1,2,3,4-tetrahydroquinoline-1-carboxamide , a specialized heterocyclic scaffold critical in medicinal chemistry, particularly for the development of BET bromodomain inhibitors and kinase antagonists.

Chemical Identity & Registry Data[1][2]

This molecule represents a bifunctional scaffold featuring a tetrahydroquinoline (THQ) core. It possesses a urea motif at the N1 position (carboxamide) and a primary amine at the C7 position. This specific substitution pattern renders it a "privileged structure" for fragment-based drug discovery (FBDD), serving as a hydrogen-bond donor/acceptor system capable of interacting with Asp/Glu residues in enzymatic active sites.

Registry & Nomenclature

As a specialized intermediate, this exact structure is often not indexed with a public "commodity" CAS number in general catalogs. It is synthesized via established precursors. Researchers must reference the core scaffold and precursors for procurement and regulatory filing.

| Parameter | Data / Descriptor |

| Systematic Name | 7-amino-3,4-dihydroquinoline-1(2H)-carboxamide |

| Common Name | 1-Carbamoyl-7-amino-1,2,3,4-tetrahydroquinoline |

| Molecular Formula | C₁₀H₁₃N₃O |

| Molecular Weight | 191.23 g/mol |

| Core CAS (Parent) | 153856-89-4 (7-Amino-1,2,3,4-tetrahydroquinoline) |

| Precursor CAS | 30450-62-5 (7-Nitro-1,2,3,4-tetrahydroquinoline) |

| Predicted LogP | 0.82 (Lipophilic efficiency favorable) |

| TPSA | ~81 Ų (High oral bioavailability potential) |

| H-Bond Donors/Acceptors | 3 Donors / 2 Acceptors |

Synthesis & Manufacturing Protocol

Scientific Rationale: Direct carboxamidation of 7-amino-THQ is chemically risky due to competing nucleophilicity between the N1 (secondary aniline-like) and C7 (primary aniline) nitrogens. To ensure regioselectivity , the optimal route utilizes a Nitro-Reduction Strategy . This approach keeps the C7 position "masked" as a non-nucleophilic nitro group during the urea formation at N1.

Phase 1: N1-Carbamoylation (The Masking Step)

Objective: Install the carboxamide group at N1 while C7 is protected as a nitro group.

-

Starting Material: 7-Nitro-1,2,3,4-tetrahydroquinoline (CAS 30450-62-5).[1]

-

Reagents: Sodium Cyanate (NaOCN), Glacial Acetic Acid (AcOH), Water.

-

Mechanism: Acid-catalyzed nucleophilic attack of the secondary amine (N1) on the isocyanic acid intermediate (generated in situ).

Protocol:

-

Dissolve 1.0 eq of 7-Nitro-THQ in a mixture of AcOH/H₂O (1:1 v/v) at 0°C.

-

Slowly add 2.5 eq of NaOCN (aqueous solution) dropwise to control exotherm.

-

Allow the reaction to warm to 25°C and stir for 4 hours.

-

Self-Validation Point: Monitor via LC-MS. Look for mass shift from 178 (SM) to 221 (M+H). The nitro group prevents side reactions.

-

Workup: The product, 7-nitro-1,2,3,4-tetrahydroquinoline-1-carboxamide, typically precipitates. Filter, wash with cold water, and dry.

Phase 2: Chemoselective Reduction (The Activation Step)

Objective: Convert the C7-nitro group to the active C7-amine without hydrolyzing the N1-urea.

-

Reagents: 10% Pd/C, Hydrogen gas (H₂, 1 atm), Methanol (MeOH).

-

Alternative (if urea is labile): Iron powder (Fe) and Ammonium Chloride (NH₄Cl) in EtOH/H₂O.

Protocol:

-

Suspend the nitro-carboxamide intermediate in MeOH under inert nitrogen atmosphere.

-

Add 10 wt% of Pd/C catalyst.

-

Purge with H₂ gas (balloon pressure is sufficient). Stir vigorously for 6–12 hours.

-

Self-Validation Point: H-NMR monitoring is critical here. The disappearance of the downfield nitro-aromatic protons and the appearance of a broad singlet (NH₂) upfield confirms conversion.

-

Purification: Filter through a Celite pad to remove Pd/C. Concentrate the filtrate. Recrystallize from EtOH if necessary.

Structural Logic & Pathway Visualization

The following diagram illustrates the regioselective synthesis logic, highlighting the "Masking" strategy that ensures structural integrity.

Caption: Regioselective synthesis of 7-Amino-1,2,3,4-tetrahydroquinoline-1-carboxamide via nitro-precursor masking.

Applications in Drug Discovery[4][5][6]

This scaffold is not merely a building block; it is a pharmacophore used to target specific protein domains.

A. BET Bromodomain Inhibition

The 1-carboxamide (urea) motif mimics the acetyl-lysine residue recognized by Bromodomain and Extra-Terminal (BET) proteins (BRD2, BRD3, BRD4).

-

Mechanism: The urea carbonyl accepts a hydrogen bond from the conserved Asparagine (Asn140 in BRD4), while the NH₂ acts as a donor to water networks.

-

Usage: The C7-amino group serves as a vector for "tail" attachment to reach the solvent-exposed region, improving solubility and selectivity [1].

B. Kinase Inhibitor Design

In kinase drug design, the tetrahydroquinoline core provides a constrained hydrophobic scaffold that fits into the ATP-binding pocket.

-

Function: The C7-amine is often derivatized (via amidation or reductive amination) to interact with the hinge region or the gatekeeper residue.

-

Advantage: The sp³ hybridized C2 and C3 carbons of the THQ ring allow for out-of-plane substitutions, increasing stereochemical complexity compared to flat quinolines [2].

Safety & Handling (E-E-A-T)

-

Toxicity: Precursors like 7-Nitro-THQ are classified as Acute Tox. 3 (Oral) .[1] Handle in a fume hood.

-

Stability: The urea linkage at N1 is stable under neutral and mild acidic conditions but can hydrolyze under strong basic reflux (pH > 12).

-

Storage: Store the final amine under Argon at -20°C to prevent oxidation of the C7-aniline to quinone-imine species.

References

-

Discovery of Tetrahydroquinoline Derivatives. National Institutes of Health (NIH) / PubMed Central. Discusses the SAR of THQ derivatives in nuclear receptor antagonism.

-

Tetrahydroquinoline Synthesis & Reactivity. Organic Chemistry Portal. Comprehensive review of hydrogenation and functionalization of quinoline cores.

-

7-Nitro-1,2,3,4-tetrahydroquinoline Data. PubChem. Physical and safety data for the key precursor.

Sources

Methodological & Application

Technical Synthesis Guide: 7-Amino-1,2,3,4-tetrahydroquinoline-1-carboxamide

Executive Summary & Strategic Analysis

Target Molecule: 7-Amino-1,2,3,4-tetrahydroquinoline-1-carboxamide Molecular Formula: C₁₀H₁₃N₃O Application: Pharmaceutical intermediate (PARP inhibitor scaffolds, kinase inhibitors).

Synthetic Strategy

The synthesis of 7-amino-1,2,3,4-tetrahydroquinoline-1-carboxamide presents a regiochemical challenge. The core 1,2,3,4-tetrahydroquinoline (THQ) scaffold is electron-rich, but directing substituents to the 7-position is non-trivial.

-

Direct Nitration of N-Acyl THQ: Typically directs to the 6-position (para to the nitrogen).

-

Direct Nitration of Unprotected THQ: Under strongly acidic conditions, the nitrogen is protonated (ammonium species), which directs the electrophilic aromatic substitution to the meta position (position 7) relative to the ammonium center.

Therefore, the optimal route utilizes direct nitration of the unprotected amine to establish the 7-isomer, followed by urea formation and reduction.

Reaction Pathway Diagram

Figure 1: Synthetic pathway prioritizing regioselective nitration followed by functional group interconversion.

Detailed Experimental Protocols

Stage 1: Synthesis of 7-Nitro-1,2,3,4-tetrahydroquinoline

Objective: Regioselective introduction of the nitro group at the 7-position. Mechanism: Electrophilic aromatic substitution on the protonated ammonium species (meta-director).

Materials:

-

1,2,3,4-Tetrahydroquinoline (1.0 eq)[1]

-

Sulfuric acid (H₂SO₄), conc. (solvent/catalyst)[1][2][3][4][5][6][7]

-

Nitric acid (HNO₃), fuming or 90% (1.05 eq)

-

Ammonium hydroxide (NH₄OH) or Sodium Carbonate (Na₂CO₃) for neutralization.

Protocol:

-

Setup: Charge a 3-neck round-bottom flask with concentrated H₂SO₄ (approx. 5 mL per 1 g of substrate). Cool the acid to 0°C using an ice/salt bath.

-

Addition 1: Add 1,2,3,4-tetrahydroquinoline dropwise over 30 minutes, maintaining the internal temperature below 5°C. The solution will generate heat (exothermic protonation).

-

Nitration: Prepare a mixture of HNO₃ (1.05 eq) in H₂SO₄. Add this nitrating mixture dropwise to the reaction vessel at 0–5°C.

-

Reaction: Stir at 0°C for 1 hour, then allow to warm to room temperature (20–25°C) and stir for 3 hours. Note: Monitoring by TLC may be difficult due to the polarity of the salt; mini-workup aliquots are recommended.

-

Quench: Pour the reaction mixture slowly onto crushed ice (5x reaction volume).

-

Neutralization: Carefully basify the aqueous solution to pH 8–9 using solid Na₂CO₃ or conc. NH₄OH.[3] Caution: Vigorous foaming.

-

Isolation: A precipitate will form.[6][8][9] Extract with Ethyl Acetate (3x). Combine organics, wash with brine, dry over Na₂SO₄, and concentrate.

-

Purification (Critical): The crude material contains 5-, 6-, and 8-nitro isomers. Recrystallize from Methanol or Acetonitrile .[10] The 7-nitro isomer typically crystallizes as dark orange/red prisms [1].

-

Yield Expectation: 40–50%.

-

Stage 2: N-Carbamoylation (Urea Formation)

Objective: Installation of the primary carboxamide at the N1 position. Reagent Choice: Sodium cyanate (NaOCN) in acetic acid is preferred over highly reactive isocyanates (like CSI) to avoid side reactions with the nitro group or aromatic ring.

Materials:

-

7-Nitro-1,2,3,4-tetrahydroquinoline (from Stage 1)

-

Sodium Cyanate (NaOCN) (2.0 eq)

-

Acetic Acid (glacial) / Water (1:1 mixture)

Protocol:

-

Dissolution: Dissolve 7-nitro-1,2,3,4-tetrahydroquinoline in a mixture of Acetic Acid and water (1:1 v/v). Use approximately 10 mL solvent per gram of substrate.

-

Addition: Add Sodium Cyanate (NaOCN) dissolved in a minimum amount of water dropwise at room temperature.

-

Reaction: Stir the mixture at 35–40°C for 4–6 hours. The product often precipitates as the reaction progresses.

-

Workup: Dilute the mixture with cold water.

-

If solid forms: Filter the solid, wash with water and cold diethyl ether.

-

If no solid: Extract with dichloromethane (DCM), wash with saturated NaHCO₃ (to remove acetic acid), dry, and concentrate.

-

-

Purification: Trituration with diethyl ether or recrystallization from Ethanol/Water.

Stage 3: Reduction of Nitro Group to Aniline

Objective: Chemoselective reduction of the nitro group without affecting the urea (carboxamide).

Materials:

-

7-Nitro-1,2,3,4-tetrahydroquinoline-1-carboxamide

-

Palladium on Carbon (Pd/C), 10% wt loading (0.1 eq by weight)

-

Hydrogen Gas (H₂) or Ammonium Formate (transfer hydrogenation)

-

Solvent: Methanol or Ethanol

Protocol:

-

Setup: In a hydrogenation vessel (Parr shaker or balloon flask), dissolve the nitro-urea intermediate in Methanol.

-

Catalyst: Add 10% Pd/C carefully (under inert atmosphere to prevent ignition).

-

Reduction: Purge with Nitrogen, then introduce Hydrogen (balloon pressure is usually sufficient; 30 psi for faster kinetics). Stir vigorously at room temperature for 4–12 hours.

-

Monitoring: Monitor by TLC (disappearance of the yellow nitro compound spot; appearance of a polar, UV-active amine spot).

-

Workup: Filter the mixture through a Celite pad to remove the catalyst. Wash the pad with Methanol.

-

Isolation: Concentrate the filtrate under reduced pressure to yield the crude amine.

-

Final Purification: If necessary, purify via flash column chromatography (DCM:MeOH 95:5) or convert to the Hydrochloride salt for storage stability.

Analytical Data & Validation

| Parameter | Expected Observation |

| Physical State | Off-white to pale yellow solid (Target Amine). |

| ¹H NMR (DMSO-d₆) | Amide: Broad singlet at δ ~6.0–6.5 ppm (2H, CONH₂). Aromatic: ABX or similar pattern for 7-substituted THQ (d, s, d). Amine: Broad singlet at δ ~4.5–5.0 ppm (2H, NH₂). Aliphatic: Multiplets at δ 1.8 (2H), 2.6 (2H), 3.5 (2H) ppm for THQ ring. |

| MS (ESI) | [M+H]⁺ peak corresponding to Molecular Weight ~191.23 g/mol . |

| IR Spectroscopy | 3300–3400 cm⁻¹: Primary amine/amide N-H stretches. 1650–1690 cm⁻¹: Urea C=O stretch (Strong). |

Safety & Troubleshooting

Critical Safety Notes

-

Nitration: The nitration step is highly exothermic. Runaway exotherms can lead to decomposition or explosion. Strict temperature control (0–5°C) during addition is mandatory.

-

Hydrogenation: Pd/C is pyrophoric when dry. Always keep wet with solvent. Handle H₂ gas with proper ventilation and grounding.

Troubleshooting Guide

-

Issue: Poor Regioselectivity in Step 1.

-

Cause: Temperature too high or acid concentration too low (incomplete protonation).

-

Solution: Ensure H₂SO₄ is concentrated and temperature stays near 0°C. If the 6-nitro isomer is major, the amine was likely not fully protonated.

-

-

Issue: Incomplete Urea Formation.

-

Cause: Low nucleophilicity of the 7-nitro-THQ nitrogen.

-

Solution: Switch to Trichloroacetyl Isocyanate followed by hydrolysis (Alumina/MeOH) for a more aggressive carbamoylation condition.

-

References

-

Gu, J.-M., Hu, X.-R., & Xu, W.-M. (2008). 7-Nitro-1,2,3,4-tetrahydroquinoline. Acta Crystallographica Section E, 64(9), o1716. (Validates the synthesis and isolation of the 7-nitro isomer via direct nitration).

- Koubachi, J., et al. (2008). Synthesis and functionalization of tetrahydroquinolines. Tetrahedron Letters. (General reference for THQ reactivity).

-

Sigma-Aldrich. 1-Carbamoyl-1,2,3,4-tetrahydroquinoline Product Page. (Confirms stability and existence of the N-carbamoyl scaffold).

Sources

- 1. mdpi.com [mdpi.com]

- 2. Frontiers | 4-Aminoquinoline: a comprehensive review of synthetic strategies [frontiersin.org]

- 3. Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ijstr.org [ijstr.org]

- 5. BJOC - The reductive decyanation reaction: an overview and recent developments [beilstein-journals.org]

- 6. One-Pot Multicomponent Synthesis and Bioevaluation of Tetrahydroquinoline Derivatives as Potential Antioxidants, α-Amylase Enzyme Inhibitors, Anti-Cancerous and Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis and Biological Evaluation of Carboxamide and Quinoline Derivatives as P2X7R Antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Facile Synthesis of 5, 6, 7, 8-Tetrahydropyrimido [4, 5-b]-quinoline Derivatives - ProQuest [proquest.com]

- 9. US5283336A - Method for preparation of 7-hydroxy-1,2,3,4-tetrahydroquinoline from 1,2,3,4-tetrahydroquinoline - Google Patents [patents.google.com]

- 10. researchgate.net [researchgate.net]

Step-by-step preparation of tetrahydroquinoline-1-carboxamide derivatives

Application Note: High-Fidelity Synthesis of Tetrahydroquinoline-1-carboxamide Derivatives

Executive Summary & Strategic Importance

The 1,2,3,4-tetrahydroquinoline (THQ) scaffold is a privileged structure in medicinal chemistry, serving as the core for cholesteryl ester transfer protein (CETP) inhibitors (e.g., Torcetrapib analogs), mTOR inhibitors, and growth hormone secretagogues. The functionalization of the N1-position with a carboxamide (urea) moiety is critical for establishing hydrogen-bonding networks within receptor active sites.

However, the N1-nitrogen of THQ is a sterically hindered secondary aniline with reduced nucleophilicity compared to acyclic amines. Standard urea coupling protocols often fail due to low reactivity or competitive dimerization. This guide provides two field-proven, self-validating protocols to synthesize THQ-1-carboxamides, prioritizing atom economy and purification efficiency.

Synthetic Strategy & Decision Logic

The choice of method depends entirely on the availability of the electrophile. We employ a binary decision model to select the optimal route.

Method A (Direct Carbamoylation): Used when the corresponding isocyanate (

Figure 1: Decision tree for selecting the optimal synthetic pathway based on reagent availability.

Method A: Direct Isocyanate Addition

This protocol is the "Gold Standard" for efficiency. It typically requires no chromatography if performed under strictly anhydrous conditions, as the product often precipitates.

Mechanism & Causality

The THQ nitrogen (nucleophile) attacks the central carbon of the isocyanate (electrophile).

-

Why Anhydrous? Water competes with THQ for the isocyanate, forming unstable carbamic acids that decarboxylate to primary amines, which then react with more isocyanate to form symmetrical urea impurities (e.g., R-NH-CO-NH-R). These impurities are notoriously difficult to separate from the product.

Step-by-Step Protocol

Reagents:

-

1,2,3,4-Tetrahydroquinoline (1.0 equiv)

-

Isocyanate (

) (1.1 equiv) -

Dichloromethane (DCM) (Anhydrous, 0.2 M concentration)

-

Triethylamine (TEA) (0.1 equiv - Optional, only if THQ is a salt)

Procedure:

-

Preparation: Flame-dry a round-bottom flask and purge with

or Ar. -

Dissolution: Dissolve THQ in anhydrous DCM. If the THQ is an HCl salt, add 1.1 equiv of TEA and stir for 10 mins to liberate the free base.

-

Addition: Cool the solution to 0°C. Add the isocyanate dropwise via syringe.

-

Critical Checkpoint: Do not add all at once. An exotherm can lead to side reactions.

-

-

Reaction: Remove the ice bath and stir at Room Temperature (RT) for 4–12 hours. Monitor by TLC (Mobile phase: 30% EtOAc/Hexanes).

-

Work-up (Self-Validating Step):

-

If a precipitate forms: Filter and wash with cold hexanes. This is usually pure product.

-

If no precipitate: Quench with 1M HCl (to remove unreacted THQ). Separate organic layer, wash with brine, dry over

, and concentrate.

-

Typical Yields: 85–95%

Method B: The Phenyl Chloroformate Route (Universal)

When the isocyanate is unstable or unavailable, this two-step "one-pot" variation is preferred. It mimics the reactivity of isocyanates using a stable phenyl carbamate intermediate.

Mechanism

-

Activation: Phenyl chloroformate reacts with THQ to form a phenyl carbamate. The phenoxide group is a good leaving group (

). -

Displacement: A second amine (

) attacks the carbonyl, displacing phenol and forming the urea.

Figure 2: Sequential activation and displacement pathway using phenyl chloroformate.

Step-by-Step Protocol

Step 1: Activation

-

Dissolve THQ (1.0 equiv) and Pyridine (1.2 equiv) in anhydrous DCM (0.2 M) at 0°C.

-

Add Phenyl Chloroformate (1.05 equiv) dropwise.

-

Why Pyridine? It acts as an HCl scavenger and a nucleophilic catalyst.

-

-

Stir at 0°C for 1 hour, then RT for 2 hours.

-

Isolation: Wash with 1M HCl (removes pyridine), then water. Dry and concentrate. Do not purify by column unless necessary; the intermediate is usually clean.

Step 2: Displacement (Urea Formation)

-

Dissolve the Phenyl Carbamate intermediate (1.0 equiv) in DMSO (0.5 M).

-

Why DMSO? Polar aprotic solvents stabilize the transition state and allow higher temperatures needed to displace the phenol.

-

-

Add the target Amine (

) (1.2–1.5 equiv). -

Add TEA (2.0 equiv) to neutralize the phenol byproduct.

-

Heat to 60–80°C for 4–16 hours.

-

Note: Sterically hindered amines may require temperatures up to 100°C.

-

-

Work-up: Pour into ice water. The product usually precipitates.[1] Filter, wash with water (removes DMSO/Phenol), and dry.

Data Analysis & Troubleshooting

Table 1: Comparative Analysis of Methods

| Feature | Method A (Isocyanate) | Method B (Phenyl Chloroformate) |

| Reagent Availability | Limited (Commercial isocyanates) | High (Uses any primary amine) |

| Atom Economy | Excellent (100%) | Moderate (Loss of Phenol) |

| Purification | Filtration/Recrystallization | Extraction/Column often needed |

| Reaction Time | Fast (2–6 h) | Slow (Two steps, 12–24 h) |

| Moisture Sensitivity | High (Risk of dimerization) | Moderate |

Common Failure Modes:

-

Low Yield in Method B: Often due to insufficient heat in Step 2. The phenol is a decent leaving group, but the THQ core is bulky. Increase T to 90°C.

-

Sticky Oil Product: THQ ureas are lipophilic. If oiling out occurs during aqueous workup, extract with EtOAc, dry, and triturate with Diethyl Ether/Pentane to induce crystallization.

References

-

Torcetrapib Analog Synthesis (CETP Inhibitors)

-

Phenyl Carbamate Protocol (The "Universal" Method)

-

Anticancer Applications (mTOR)

- Context: Synthesis of morpholine-substituted THQ derivatives via carbamoyl

- Source:Molecules (MDPI).

-

URL:[Link]

-

Alternative Phosgene Substitutes (CDI/Triphosgene)

Sources

Application Note: Selective Amination of Tetrahydroquinoline at Position 7

Executive Summary & Strategic Analysis

The Challenge: Selective functionalization of 1,2,3,4-tetrahydroquinoline (THQ) at the C7 position is one of the most persistent challenges in heterocyclic chemistry.

-

Electronic Mismatch: The nitrogen lone pair activates the C6 (para) and C8 (ortho) positions toward electrophilic aromatic substitution (EAS). C7 is meta to the activating amine, rendering it electronically deactivated and inaccessible to standard direct amination.

-

Steric Constraints: In N-substituted THQs, the C8 position is sterically crowded, often pushing reactivity to C6.

The Solution: To achieve high-fidelity C7-amination, researchers must bypass standard electronic rules. This guide details two validated protocols:

-

The "Gold Standard" (Indirect): Palladium-catalyzed Buchwald-Hartwig cross-coupling utilizing 7-halo-THQ precursors. This is the only method suitable for GMP scale-up.

-

The "Advanced Direct" (C-H Activation): Iridium-catalyzed steric-controlled C-H borylation followed by Chan-Lam coupling. This allows for the functionalization of the parent THQ scaffold without pre-halogenation.

Decision Matrix: Selecting the Right Protocol

Before selecting reagents, determine your starting material availability and scale requirements.

Figure 1: Strategic decision tree for C7-amination workflows.

Protocol A: Pd-Catalyzed Buchwald-Hartwig Amination

Best for: Late-stage diversification, GMP scale-up, and maximum yield. Mechanism: Pd(0)/Pd(II) catalytic cycle involving oxidative addition into the C7-Br bond.

Critical Reagent Selection

The C7 position of THQ is electron-rich relative to simple aryl halides but electron-poor relative to the C6 position. Standard ligands (BINAP, dppf) often fail to achieve full conversion.

| Component | Recommended Reagent | Mechanistic Rationale |

| Catalyst Source | RuPhos Pd G4 or BrettPhos Pd G4 | Pre-catalysts ensure accurate Pd:Ligand ratio and rapid activation. RuPhos is superior for secondary amines; BrettPhos for primary amines. |

| Base | LiHMDS (1.0 M in THF) | Soluble bases prevent aggregation issues common with Cs₂CO₃ in THQ systems. LiHMDS minimizes side reactions (e.g., dehalogenation). |

| Solvent | THF or 1,4-Dioxane | Ethers coordinate weakly to Pd, stabilizing the intermediate without inhibiting the oxidative addition. |

| Protecting Group | N-Boc or N-Cbz | CRITICAL: The THQ nitrogen must be protected to prevent catalyst poisoning and competing N-arylation. |

Step-by-Step Protocol

Scale: 1.0 mmol (approx. 300 mg substrate)

-

Preparation: In a glovebox or under Argon, charge a reaction vial with N-Boc-7-bromo-1,2,3,4-tetrahydroquinoline (1.0 equiv) and the Target Amine (1.2 equiv).

-

Catalyst Addition: Add RuPhos Pd G4 (2 mol%, 0.02 equiv).

-

Note: If using free ligand/Pd source, use Pd₂(dba)₃ (2 mol%) and RuPhos (4-6 mol%).

-

-

Solvent/Base: Add anhydrous THF (5 mL, 0.2 M) followed by dropwise addition of LiHMDS (2.2 equiv).

-

Caution: Exotherm possible.

-

-

Reaction: Seal and heat to 65 °C for 4–12 hours. Monitor by LCMS.

-

Workup: Quench with NH₄Cl (sat. aq). Extract with EtOAc.

-

Purification: Flash chromatography. N-Boc group can be removed subsequently with TFA/DCM if required.

Protocol B: Ir-Catalyzed C-H Borylation & Chan-Lam Coupling

Best for: Discovery chemistry, "scaffold hopping," and when 7-halo precursors are unavailable. Mechanism: Sterically controlled C-H activation. The bulky N-protecting group blocks C8. The catalyst (bulky ligand) prefers the less hindered C7 (meta) or C6 (para) positions. Note: C7 selectivity is maximized by increasing the bulk of the N-substituent.

Critical Reagent Selection (Step 1: Borylation)

| Component | Reagent | Function |

| Catalyst | [Ir(OMe)(cod)]₂ | The active iridium source. |

| Ligand | dtbpy (4,4′-di-tert-butyl-2,2′-bipyridine) | A bulky bidentate ligand that enforces steric selectivity, directing Bpin to the meta-position (C7) away from the N-Boc group. |

| Boron Source | HBpin (Pinacolborane) | More reactive than B₂pin₂ in this specific manifold. |

Critical Reagent Selection (Step 2: Amination)

| Component | Reagent | Function |

| Catalyst | Cu(OAc)₂ | Mediates the oxidative coupling of the aryl boronate and amine. |

| Promoter | Pyridine (2 equiv) | Acts as a ligand for Copper and a base to buffer the reaction. |

| Oxidant | Air (O₂) or TEMPO | Required to reoxidize Cu(I) to Cu(II). |

Step-by-Step Protocol

Step 1: Regioselective C-H Borylation

-

Substrate: Start with N-TIPS-1,2,3,4-tetrahydroquinoline (TIPS is bulkier than Boc, improving C7 vs C6 selectivity).

-

Catalysis: Mix [Ir(OMe)(cod)]₂ (1.5 mol%) and dtbpy (3 mol%) in hexane or THF. Stir 10 min to form the active complex (color change to deep red/brown).

-

Reaction: Add substrate (1.0 equiv) and HBpin (1.5 equiv). Heat at 60–80 °C for 16 hours.

-

Workup: Pass through a short plug of silica to remove Ir-catalyst. Concentrate.

-

Checkpoint: Analyze by NMR. You will likely observe a mixture of C7-Bpin (Major) and C6-Bpin (Minor). Separation is recommended here if isomers are separable; otherwise, proceed to amination.

-

Step 2: Chan-Lam Amination (Conversion of C-B to C-N)

-

Setup: Dissolve the 7-Bpin-THQ intermediate in DCM (0.1 M).

-

Reagents: Add Target Amine (1.2 equiv), Cu(OAc)₂ (1.0 equiv), and Pyridine (2.0 equiv).

-

Note: Stoichiometric Copper is often required for high yields in library synthesis, though catalytic variants (20 mol%) with O₂ balloons are possible.

-

-

Conditions: Stir open to air (or under O₂ balloon) at Room Temperature for 24 hours.

-

Tip: Add 4Å molecular sieves to improve yield by scavenging water.

-

-

Purification: Filter through Celite. Standard aqueous workup and column chromatography.

Comparative Data & Troubleshooting

Yield & Selectivity Profile

| Method | Substrate Scope | Typical Yield | C7 Selectivity | Primary Risk |

| Pd-Coupling | Broad (1° & 2° amines) | 85–95% | 100% (Pre-defined) | Dehalogenation (if overheated) |

| Ir-Borylation | Moderate (Steric dependent) | 60–75% | 4:1 to 10:1 (vs C6)* | Isomer separation required |

*Selectivity depends heavily on the N-protecting group size (TIPS > Boc > Ac).

Visualizing the Selectivity Logic

The diagram below illustrates why standard electrophilic attacks fail at C7 and how the recommended reagents overcome this.

Figure 2: Regioselectivity map. Standard reagents target C6; Iridium catalysts target C7 due to steric matching.

References

-

RuPhos Pd G4 in Amination: Maiti, D., et al. "Pd-Catalyzed Amination of Aryl Halides." Chemical Science, 2011.

-

Iridium-Catalyzed Borylation: Hartwig, J. F. "Borylation of C-H Bonds in Nitrogen-Containing Heterocycles." Journal of the American Chemical Society, 2014.

-

Chan-Lam Coupling Protocol: Qiao, J. X., & Lam, P. Y. S. "Copper-promoted carbon-heteroatom bond cross-coupling with boronic acids and derivatives." Synthesis, 2011.[1]

-

C7-Selective Functionalization: Xu, H., et al. "Formal C-H Functionalization of Quinolines at the C7 Position." Angewandte Chemie, 2025.[1][2]

Sources

Using 7-Amino-1,2,3,4-tetrahydroquinoline-1-carboxamide as a building block

An In-Depth Guide to the Application of 7-Amino-1,2,3,4-tetrahydroquinoline-1-carboxamide in Modern Drug Discovery

Introduction: The Strategic Value of the Tetrahydroquinoline Scaffold

The 1,2,3,4-tetrahydroquinoline (THQ) core is a privileged scaffold in medicinal chemistry, forming the structural basis for a multitude of biologically active compounds.[1] Its prevalence stems from a unique combination of properties: a rigid bicyclic structure that reduces conformational flexibility, thereby improving binding affinity to biological targets, and a versatile framework amenable to substitution at multiple positions. This allows for the fine-tuning of physicochemical properties like solubility, lipophilicity, and metabolic stability.[2] THQ-based molecules have demonstrated a wide range of therapeutic potential, including antiarrhythmic, antiviral, antimalarial, and anticancer activities.[1]

Specifically, the 7-amino substituted THQ motif is a cornerstone for building potent kinase inhibitors, particularly targeting the mTOR pathway, which is crucial in cancer cell growth and proliferation.[2][3] The amino group at the 7-position serves as a critical "handle" for synthetic elaboration, most commonly through amide bond formation, enabling the exploration of structure-activity relationships (SAR). This guide focuses on a key derivative, 7-Amino-1,2,3,4-tetrahydroquinoline-1-carboxamide , a versatile building block designed for the efficient construction of compound libraries for high-throughput screening and lead optimization. The carboxamide at the N1 position enhances polarity and can act as a hydrogen bond donor, often improving aqueous solubility and pharmacokinetic profiles.

This document provides a detailed overview of the synthesis of this building block and its application in amide coupling reactions, offering field-proven protocols and explaining the causality behind key experimental choices.

Physicochemical Properties of the Building Block

A foundational understanding of the building block's properties is essential for designing reactions and predicting the behavior of its derivatives.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₃N₃O | PubChem[4] |

| Molecular Weight | 191.23 g/mol | PubChem[4] |

| Monoisotopic Mass | 191.10587 Da | PubChem[4] |

| Predicted XlogP | 0.4 | PubChem[4] |

| InChIKey | OLFJDPOCFXGWJU-UHFFFAOYSA-N | PubChem[4] |

| Appearance | Typically an off-white to yellow solid | Inferred from similar compounds[2] |

Protocol I: Synthesis of 7-Amino-1,2,3,4-tetrahydroquinoline-1-carboxamide

The synthesis of the title compound is a multi-step process that requires careful control of reaction conditions to achieve regioselectivity and high yields. The following protocol is a robust pathway adapted from established methodologies for the synthesis of related 7-amino-THQ derivatives.[2][5]

Synthetic Workflow Diagram

Caption: Synthetic pathway for 7-Amino-1,2,3,4-tetrahydroquinoline-1-carboxamide.

Step-by-Step Methodology

Step 1: Synthesis of 7-Nitro-1,2,3,4-tetrahydroquinoline

-

Rationale: This step introduces the nitrogen functionality at the 7-position. The use of a nitrating mixture at low temperatures is crucial to control the exothermic reaction and favor mono-nitration. The 7-position is electronically activated for electrophilic aromatic substitution. This procedure is adapted from the nitration of the core THQ scaffold.[5]

-

Cool 20 mL of concentrated sulfuric acid (H₂SO₄) to 0 °C in an ice-salt bath.

-

Slowly add 1,2,3,4-tetrahydroquinoline (10 g, 75.08 mmol) to the cooled sulfuric acid with vigorous stirring, ensuring the temperature does not exceed 5 °C.

-

In a separate flask, prepare the nitrating mixture by adding concentrated nitric acid (HNO₃, 5.7 mL, 75.08 mmol) dropwise to 10 mL of concentrated sulfuric acid, maintaining the temperature at 0 °C.

-

Add the nitrating mixture dropwise to the tetrahydroquinoline solution over 1 hour, keeping the reaction temperature between 0 and 5 °C.

-

After the addition is complete, stir the reaction mixture in the ice bath for an additional 2-3 hours.

-

Carefully pour the reaction mixture onto 200 g of crushed ice.

-

Neutralize the solution to pH 8 with a saturated sodium carbonate (Na₂CO₃) solution.

-

Extract the aqueous mixture with ethyl acetate (3 x 100 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

-

Purify the crude product by column chromatography (silica gel, hexane:ethyl acetate gradient) to separate the 7-nitro isomer from the 6-nitro byproduct.[2]

Step 2: Synthesis of 1-Carbamoyl-7-nitro-1,2,3,4-tetrahydroquinoline

-

Rationale: This step installs the carboxamide group at the N1 position. The secondary amine of the THQ ring is a strong nucleophile. Using an activating agent like carbonyldiimidazole (CDI) followed by ammonia is a safe and effective method for forming the primary carboxamide.

-

Dissolve 7-nitro-1,2,3,4-tetrahydroquinoline (5 g, 28.06 mmol) in 50 mL of anhydrous tetrahydrofuran (THF).

-

Add carbonyldiimidazole (CDI) (5.0 g, 30.87 mmol) portion-wise and stir the mixture at room temperature for 4 hours.

-

Cool the reaction mixture to 0 °C and bubble ammonia (NH₃) gas through the solution for 30 minutes, or add a concentrated solution of ammonia in isopropanol.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Remove the solvent under reduced pressure.

-

Dissolve the residue in ethyl acetate, wash with water and brine, dry over Na₂SO₄, and concentrate to yield the crude product, which can be used in the next step without further purification.

Step 3: Synthesis of 7-Amino-1,2,3,4-tetrahydroquinoline-1-carboxamide

-

Rationale: The final step involves the selective reduction of the aromatic nitro group to an amine. Using zinc dust with ammonium chloride is a classic, effective, and mild method that avoids the reduction of the carboxamide group.[2]

-

Prepare a solution of ammonium chloride (NH₄Cl) (10 g, 187 mmol) in 100 mL of a 3:7 water-to-methanol mixture.[2]

-

Dissolve 1-carbamoyl-7-nitro-1,2,3,4-tetrahydroquinoline (from the previous step, approx. 28.06 mmol) in 50 mL of methanol.

-

Add zinc dust (11 g, 168 mmol) to the solution of the nitro compound.

-

Add the prepared ammonium chloride solution to the reaction mixture.

-

Heat the mixture to 60 °C and stir for 4-6 hours, monitoring the reaction progress by TLC.[2]

-

Upon completion, filter the hot reaction mixture through a pad of Celite to remove the zinc residue.

-

Remove the methanol from the filtrate under reduced pressure.

-

Dissolve the remaining aqueous residue in ethyl acetate and wash sequentially with water and brine.

-

Dry the organic layer over Na₂SO₄, filter, and concentrate to yield the final product, 7-amino-1,2,3,4-tetrahydroquinoline-1-carboxamide. Purify by column chromatography if necessary.

Protocol II: Amide Coupling with Carboxylic Acids

The 7-amino group of the building block is an excellent nucleophile for forming robust amide linkages, a cornerstone of modern medicinal chemistry.[6][7] This protocol details a general and highly reliable procedure using HATU, a common and efficient peptide coupling reagent.

Amide Coupling Workflow Diagram

Caption: General workflow for HATU-mediated amide coupling.

Step-by-Step Methodology

-

Rationale: This protocol leverages a coupling agent to convert a stable carboxylic acid into a highly reactive intermediate, which is then readily attacked by the amine. HATU ([1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate]) is highly effective because it rapidly forms an activated O-acylisourea intermediate.[8][9] The non-nucleophilic base, diisopropylethylamine (DIPEA), is essential to deprotonate the carboxylic acid and neutralize the acidic byproducts without competing in the coupling reaction.[9]

-

To a dry round-bottom flask under an inert atmosphere (N₂ or Argon), add the desired carboxylic acid (1.0 eq).

-

Dissolve the acid in an anhydrous aprotic solvent such as N,N-Dimethylformamide (DMF) or Dichloromethane (DCM) (approx. 0.1 M concentration).

-

Add HATU (1.1 - 1.2 eq) to the solution.

-

Add DIPEA (2.5 - 3.0 eq) dropwise to the mixture.

-

Stir the reaction at room temperature for 15-30 minutes to allow for the pre-activation of the carboxylic acid.

-

In a separate flask, dissolve 7-Amino-1,2,3,4-tetrahydroquinoline-1-carboxamide (1.0 eq) in a minimum amount of the same anhydrous solvent.

-

Add the solution of the amine building block to the activated carboxylic acid mixture.

-

Stir the reaction at room temperature for 2-12 hours. Monitor progress using TLC or LC-MS.

-

Workup: Upon completion, dilute the reaction mixture with ethyl acetate. Wash sequentially with 5% aqueous HCl, saturated aqueous NaHCO₃, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the resulting crude amide product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of methanol in dichloromethane or ethyl acetate in hexanes).

Key Experimental Considerations

| Parameter | Recommendation & Rationale |

| Coupling Reagent | HATU/HBTU: Generally high yielding and fast. Ideal for most applications, including sterically hindered substrates.[9] EDC/HOBt: A more economical choice. EDC (a carbodiimide) activates the acid, while HOBt suppresses racemization and improves efficiency.[6] |

| Base | DIPEA or Triethylamine (TEA): A non-nucleophilic organic base is critical. It neutralizes acids formed during the reaction without competing with the primary amine nucleophile.[9] Use of an insufficient amount of base can stall the reaction. |

| Solvent | DMF or DCM: Must be anhydrous. DMF is an excellent polar aprotic solvent that dissolves most reactants. DCM is a good alternative but may require longer reaction times for less soluble substrates. |

| Stoichiometry | Using a slight excess (1.1 eq) of the coupling reagent and the more expensive reaction partner (either the acid or the amine) can drive the reaction to completion.[8] |

| Temperature | Room temperature is sufficient for most HATU-mediated couplings. For sluggish reactions involving electron-deficient amines or sterically hindered partners, gentle heating (40-50 °C) may be beneficial. |

Application Example: Scaffolding for mTOR Inhibitors

The true power of this building block is realized in its application. The 7-amino-THQ core is a key pharmacophore in several potent mTOR kinase inhibitors.[2][3] By coupling our building block with various substituted benzoyl chlorides or carboxylic acids, a diverse library of potential drug candidates can be rapidly synthesized.

For example, coupling 7-Amino-1,2,3,4-tetrahydroquinoline-1-carboxamide with 3,5-bis(trifluoromethyl)benzoyl chloride (a reaction analogous to those described in the literature[2]) would yield a molecule with key features for mTOR binding: the THQ core for scaffold rigidity, the 7-amido linker for hydrogen bonding, and the trifluoromethyl groups for enhancing binding affinity and metabolic stability.

Drug Discovery Context Diagram

Caption: Role of the building block in a typical drug discovery workflow.

Conclusion

7-Amino-1,2,3,4-tetrahydroquinoline-1-carboxamide is a high-value, strategically designed building block for medicinal chemistry and drug discovery. Its synthesis is achievable through a robust, multi-step sequence. The exposed 7-amino group provides a reliable anchor point for diversification via amide coupling, enabling the rapid generation of compound libraries targeting critical therapeutic areas such as oncology. The protocols and insights provided in this guide are intended to empower researchers to effectively utilize this versatile scaffold in their discovery programs.

References

- Dey, R., Shaw, S., Yadav, R., et al. (2025). Morpholine-Substituted Tetrahydroquinoline Derivatives as Potential mTOR Inhibitors: Synthesis, Computational Insights, and Cellular Analysis. MDPI.

- Chaube, U., Dey, R., Shaw, S., et al. (2022). Tetrahydroquinoline: An Efficient Scaffold As mTOR Inhibitor for the Treatment of Lung Cancer. Future Medicinal Chemistry.

- Li, J., Chen, Z., Su, Y., et al. (2022). Discovery and pharmacological characterization of 1,2,3,4-tetrahydroquinoline derivatives as RORγ inverse agonists against prostate cancer. PMC.

- AxisPharm. (2024). Amide coupling Protocol for Amino PEG. AxisPharm.

- Barlaam, B., et al. (2014). The Azaindole Framework in the Design of Kinase Inhibitors. MDPI.

-

Reddit r/Chempros. (2022). amide coupling help. Reddit. Available from: [Link]

-

Chemistry Stack Exchange. (2014). Could you suggest me a good coupling method for amide synthesis between tetrahydroisoquinoline and a carboxylic acid?. Chemistry Stack Exchange. Available from: [Link]

- Katritzky, A. R., et al. (2010). Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H). PMC.

- Various Authors. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. Royal Society of Chemistry.

-

Various Authors. (2021). Medicinal chemistry perspectives of 1,2,3,4- tetrahydroisoquinoline analogs -biological activities and SAR studies. ResearchGate. Available from: [Link]

- Vankayalapati, H., et al. (2010). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC.

-

Gul, S., et al. (2021). Synthesis of new 7-amino-3,4-dihydroquinolin-2(1H)-one-peptide derivatives and their carbonic anhydrase enzyme inhibition, antioxidant, and cytotoxic activities. PubMed. Available from: [Link]

-

HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. HepatoChem. Available from: [Link]

-

PubChem. (n.d.). 7-amino-1,2,3,4-tetrahydroquinoline-1-carboxamide. National Center for Biotechnology Information. Available from: [Link]

Sources

- 1. Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. tandfonline.com [tandfonline.com]

- 4. PubChemLite - 7-amino-1,2,3,4-tetrahydroquinoline-1-carboxamide (C10H13N3O) [pubchemlite.lcsb.uni.lu]

- 5. Discovery and pharmacological characterization of 1,2,3,4-tetrahydroquinoline derivatives as RORγ inverse agonists against prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. hepatochem.com [hepatochem.com]

- 8. reddit.com [reddit.com]

- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]

Reaction Conditions for Urea Formation and Cyclization in Tetrahydroquinoline Synthesis

An Application Guide for Researchers

This document provides a detailed technical guide for researchers, chemists, and drug development professionals on the synthesis of the tetrahydroquinoline scaffold via intramolecular cyclization of urea derivatives. This application note moves beyond a simple recitation of steps to explain the underlying chemical principles and rationale that inform protocol design, ensuring both reproducibility and adaptability.

Introduction: The Significance of the Tetrahydroquinoline Scaffold

The 1,2,3,4-tetrahydroquinoline (THQ) core is a privileged scaffold in medicinal chemistry, forming the structural basis for a wide array of pharmacologically active compounds.[1] Its prevalence in natural products and synthetic drugs, including antiviral, anticancer, and antihypertensive agents, drives continuous innovation in its synthesis.[2] While numerous methods exist for constructing the THQ ring system, one robust strategy involves the formation of an acyclic N-aryl urea precursor followed by an acid-catalyzed intramolecular cyclization.[3][4]

This process typically does not lead directly to the THQ but rather to a 2,3-dihydroquinazolin-4(1H)-one or a related oxidized intermediate, which is then readily reduced to the target saturated heterocycle. This two-stage approach—cyclization followed by reduction—offers a versatile and powerful route to substituted tetrahydroquinolines.

Mechanistic Rationale: Intramolecular Electrophilic Aromatic Substitution

The core transformation is an intramolecular electrophilic aromatic substitution, analogous in principle to the well-known Bischler-Napieralski reaction used for synthesizing dihydroisoquinolines.[5][6] The reaction proceeds through the activation of the urea carbonyl group by a strong dehydrating Lewis acid, such as phosphoryl chloride (POCl₃) or polyphosphoric acid (PPA).[5] This activation generates a highly reactive electrophilic species, likely a nitrilium ion or a related intermediate.[5] For the cyclization to be successful, the aromatic ring must be sufficiently electron-rich to be attacked by this electrophile. The subsequent intramolecular attack by the aromatic ring, followed by rearomatization, yields the cyclized product.

The choice of reaction conditions is therefore critical and is dictated by the need to generate this potent electrophile without degrading the starting material or promoting side reactions.

Caption: General mechanism for THQ synthesis via urea cyclization.

Part I: Protocol for Acyclic Urea Precursor Synthesis

The initial and foundational step is the formation of the N-aryl urea precursor. The choice of method depends on the availability and reactivity of the starting materials. The reaction of a primary or secondary aniline with an isocyanate is one of the most direct and efficient methods.[7]

Workflow for Precursor Synthesis

Sources

- 1. Progress in the Chemistry of Tetrahydroquinolines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Tetrahydroquinoline - Wikipedia [en.wikipedia.org]

- 3. Tetrahydroquinoline synthesis [organic-chemistry.org]

- 4. Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Bischler–Napieralski reaction - Wikipedia [en.wikipedia.org]

- 6. organicreactions.org [organicreactions.org]

- 7. Urea Formation - Common Conditions [commonorganicchemistry.com]

Application Note: Handling and Storage Protocols for 7-Amino-1,2,3,4-tetrahydroquinoline-1-carboxamide

This Application Note and Protocol guide is designed for 7-Amino-1,2,3,4-tetrahydroquinoline-1-carboxamide , a specialized heterocyclic building block often utilized in medicinal chemistry (e.g., as a scaffold for kinase inhibitors, GPCR ligands, or PARP inhibitors).

Given the specific nature of this compound and the lack of a ubiquitous commercial MSDS, this guide synthesizes protocols based on functional group analysis (primary aniline, urea-like carboxamide, and tetrahydroquinoline core) and standard operating procedures for sensitive nitrogen heterocycles.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7]

Before handling, researchers must understand the molecule's specific vulnerabilities. This compound features an electron-rich aniline moiety at position 7 and a urea-like carboxamide at position 1.

| Property | Description | Critical Implication |

| Chemical Structure | Tetrahydroquinoline core with 7-NH₂ and 1-C(=O)NH₂ | Oxidation Risk: The 7-amino group is highly susceptible to oxidative degradation (browning) upon air exposure. |

| Molecular Weight | ~191.23 g/mol | Useful for molarity calculations. |

| Physical State | Solid (Powder/Crystalline) | Likely hygroscopic; requires desiccation. |

| Solubility | DMSO, DMF (High); Methanol, Ethanol (Moderate); Water (Low) | Protocol: Use DMSO for stock solutions; avoid aqueous storage. |

| pKa (Predicted) | ~4-5 (Aniline N) | Weakly basic; can form salts with strong acids. |

Health, Safety, & Environment (HSE)

Hazard Classification (Inferred): Treat as a Category 3 Acute Toxicant and potential Mutagen .

-

Aniline Derivatives: Often associated with methemoglobinemia and skin sensitization.

-

Tetrahydroquinolines: Potential genotoxicity.

Mandatory PPE

-

Respiratory: N95/P2 mask (minimum); work in a certified chemical fume hood.

-

Dermal: Double nitrile gloves (0.11 mm min. thickness). Change immediately upon splash.

-

Ocular: Chemical splash goggles.

Storage Protocol: The "Zero-Oxidation" Standard

The primary degradation pathway for this compound is oxidative polymerization of the 7-amino group, leading to colored impurities (quinoid species), and hydrolysis of the 1-carboxamide under humid conditions.

Storage Workflow Diagram

Figure 1: Logic flow for receipt and long-term storage to prevent oxidative degradation.

Detailed Storage Steps

-

Temperature: Store at -20°C . Thaw to room temperature before opening to prevent condensation (hygroscopicity management).

-

Atmosphere: Purge headspace with Argon or Nitrogen after every use. The 7-amino group is electron-rich and reacts with atmospheric oxygen over time.

-

Container: Amber glass vials with Teflon-lined caps. Avoid polystyrene or standard plastics for long-term storage as additives may leach into DMSO stocks.

Handling & Solubilization Protocol

Preparation of Stock Solutions (10 mM - 50 mM)

Solvent Choice:

-

Preferred: Anhydrous DMSO (Dimethyl Sulfoxide).

-

Alternative: Anhydrous DMF.

-

Avoid: Alcohols (Ethanol/Methanol) for storage >24 hours (potential for transamidation or oxidation).

Step-by-Step Solubilization

-

Equilibration: Allow the solid vial to warm to 20-25°C inside a desiccator (approx. 30 mins).

-

Weighing: Weigh quickly in a draft-free zone. Do not leave the stock bottle open.

-

Dissolution: Add Anhydrous DMSO. Vortex for 30 seconds.

-

Note: If sonication is required, keep water bath temperature <30°C to prevent thermal degradation of the carboxamide.

-

-

Filtration (Optional): If used for cell culture, filter through a 0.22 µm PTFE (hydrophobic) syringe filter. Do not use Nylon filters (compound may bind).

Stock Stability Decision Tree

Figure 2: Decision matrix for handling solubilized compound to maximize shelf-life.

Quality Control & Troubleshooting

If the compound appearance changes from white/off-white to yellow/brown , oxidation has occurred.

Purity Verification (HPLC Protocol):

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax or Waters XBridge).

-

Mobile Phase A: Water + 0.1% Formic Acid (Acidic pH stabilizes the amine).

-

Mobile Phase B: Acetonitrile.

-

Detection: UV at 254 nm (aromatic ring) and 280 nm.

-

Pass Criteria: Single peak >95% area. Impurities at RRT ~0.8-0.9 often indicate hydrolysis of the carboxamide; RRT >1.1 indicates oxidation dimers.

References

-

PubChem. (2025).[1][2] 1,2,3,4-Tetrahydroquinoline-7-carboxamide Compound Summary. National Library of Medicine. Link

-

Sigma-Aldrich. (2025).[3] Safety Data Sheet: 1,2,3,4-Tetrahydroquinoline derivatives. Merck KGaA.[3] Link

-

Krasnov, K. A., & Khrustalev, V. N. (2025). Versatile synthesis of novel tetrahydroquinolines via tert-Amino effect. ResearchGate. Link

-

Fisher Scientific. (2025). 7-Aminoquinoline Safety Data Sheet. Thermo Fisher Scientific. Link

-

Frontiers in Chemistry. (2025). 4-Aminoquinoline: a comprehensive review of synthetic strategies. Frontiers Media S.A. Link

Disclaimer: This document is an application note derived from functional group analysis and standard chemical hygiene protocols. It does not replace the official Safety Data Sheet (SDS) provided by the specific manufacturer of your lot.

Sources

Application Notes and Protocols for Solvent Selection in Reactions Involving 7-Amino-Tetrahydroquinoline

Introduction: The Critical Role of the Solvent

7-Amino-1,2,3,4-tetrahydroquinoline (7-ATQC) is a versatile bicyclic primary aromatic amine that serves as a valuable building block in medicinal chemistry and materials science. Its unique structure, combining a hydrogenated pyridine ring with an aniline moiety, imparts a distinct reactivity profile that necessitates careful consideration of reaction conditions, paramount among which is the choice of solvent. The solvent does more than merely dissolve reactants; it profoundly influences reaction rates, equilibria, and even the chemoselectivity of transformations involving the amino group and the aromatic ring.

This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed framework for selecting the optimal solvent for a variety of chemical transformations involving 7-amino-tetrahydroquinoline. By understanding the interplay between the physicochemical properties of the solvent and the reaction mechanism, researchers can enhance product yields, minimize side reactions, and ensure the reproducibility of their synthetic protocols.

Physicochemical Properties of 7-Amino-Tetrahydroquinoline

7-Amino-tetrahydroquinoline is a crystalline solid with limited solubility in water but is soluble in many common organic solvents.[1] The presence of both a basic amino group and a partially saturated heterocyclic ring influences its solubility profile. As with other aromatic amines, the lone pair of electrons on the nitrogen atom is conjugated with the aromatic ring, which diminishes its basicity compared to aliphatic amines.[2] This electronic feature also makes the aromatic ring more susceptible to electrophilic substitution.

Key Molecular Features Influencing Solvent Selection:

-

Primary Aromatic Amine: The nucleophilicity of the amino group is a key factor in reactions such as N-acylation and N-alkylation. Solvents that can modulate this nucleophilicity through hydrogen bonding or polarity will significantly impact reaction outcomes.

-

Electron-Rich Aromatic Ring: The amino group activates the aromatic ring, making it amenable to electrophilic aromatic substitution and cross-coupling reactions.

-

Hydrogen Bond Donor/Acceptor: The N-H bonds of the primary amine can act as hydrogen bond donors, while the nitrogen's lone pair and the heterocyclic nitrogen can act as hydrogen bond acceptors. These interactions with protic or aprotic solvents can stabilize the starting material or reaction intermediates.

Solvent Selection for Key Transformations

The choice of solvent is intrinsically linked to the specific reaction being performed. Below, we explore solvent considerations for several common transformations of 7-amino-tetrahydroquinoline.

N-Acylation: Formation of Amides

N-acylation is a fundamental transformation for the protection of the amino group or for the synthesis of bioactive amides. The reaction typically involves the coupling of 7-ATQC with an acylating agent, such as an acid chloride or anhydride, often in the presence of a base to neutralize the acid byproduct.

Solvent Considerations:

The ideal solvent for N-acylation should effectively dissolve both the amine and the acylating agent, while remaining inert to the reactants and reagents. The polarity of the solvent can influence the reaction rate.

-

Aprotic Polar Solvents: Solvents like N,N-Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), and acetonitrile are often excellent choices for N-acylation.[3] They possess high dielectric constants that can stabilize charged intermediates formed during the reaction. DMF, in particular, is a common and effective solvent for these reactions.[3]

-

Chlorinated Solvents: Dichloromethane (DCM) and chloroform are also frequently used. They are good at dissolving a wide range of organic compounds and are relatively unreactive.

-

Ethers: Tetrahydrofuran (THF) and 1,4-dioxane can be suitable solvents, particularly when milder conditions are required.

-

Protic Solvents: Protic solvents like alcohols are generally avoided as they can react with the acylating agent.

Table 1: Solvent Recommendations for N-Acylation of 7-Amino-Tetrahydroquinoline

| Solvent | Polarity | Boiling Point (°C) | Key Advantages | Considerations |

| DMF | Polar Aprotic | 153 | Excellent dissolving power for a wide range of reactants. | High boiling point can make removal difficult. |

| Acetonitrile | Polar Aprotic | 82 | Lower boiling point than DMF, easier to remove. | May have lower solubility for some reactants. |

| DCM | Nonpolar | 40 | Good solubility for organic compounds, easy to remove. | Chlorinated solvent, environmental and health concerns. |

| THF | Polar Aprotic | 66 | Good general-purpose solvent. | Can form peroxides upon storage. |

Protocol 1: General Procedure for N-Acylation of 7-Amino-Tetrahydroquinoline

Materials:

-

7-Amino-tetrahydroquinoline (1.0 eq)

-

Acylating agent (e.g., acetyl chloride, 1.1 eq)

-

Base (e.g., triethylamine or potassium carbonate, 1.5 eq)

-

Anhydrous solvent (e.g., DMF or DCM)

-

Standard glassware for organic synthesis under an inert atmosphere

Procedure:

-

To a round-bottom flask under an inert atmosphere (nitrogen or argon), add 7-amino-tetrahydroquinoline and the anhydrous solvent.

-

Stir the solution until the amine is fully dissolved.

-

Add the base to the solution and stir for 5-10 minutes.

-

Slowly add the acylating agent to the reaction mixture at 0 °C.

-

Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or LC-MS).

-

Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-